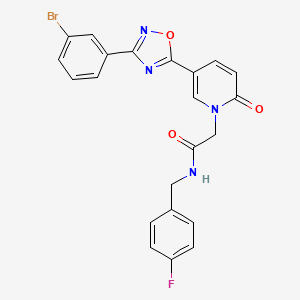

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide

Description

This compound features a 1,2,4-oxadiazole core substituted with a 3-bromophenyl group, a 2-oxopyridin-1(2H)-yl moiety, and an N-(4-fluorobenzyl)acetamide side chain. The 3-bromophenyl group likely enhances binding affinity through halogen interactions, while the 4-fluorobenzyl moiety may improve lipophilicity and target engagement.

Properties

IUPAC Name |

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-fluorophenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16BrFN4O3/c23-17-3-1-2-15(10-17)21-26-22(31-27-21)16-6-9-20(30)28(12-16)13-19(29)25-11-14-4-7-18(24)8-5-14/h1-10,12H,11,13H2,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJFFJDCZAFFIII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NCC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16BrFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

Formation of the oxadiazole ring: This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.

Bromination: Introduction of the bromine atom on the phenyl ring can be done using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.

Pyridinone formation: The oxopyridinyl group can be synthesized via a condensation reaction involving a suitable pyridine derivative.

Final coupling: The final step involves coupling the oxadiazole and pyridinone intermediates with 4-fluorobenzylamine under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole or pyridinone rings, leading to the formation of partially or fully reduced products.

Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds containing oxadiazole moieties exhibit significant anticancer properties. For instance, derivatives of oxadiazole have been shown to inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The specific compound has been evaluated for its cytotoxic effects against several cancer types, demonstrating promising results in inhibiting tumor growth.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 5.71 | |

| A549 (Lung Cancer) | 23.30 | |

| U251 (Glioblastoma) | 18.4 |

Antimicrobial Activity

The compound has also been studied for its antibacterial and antifungal properties. Its structural components allow it to interact effectively with microbial membranes, leading to cell death. Notably, compounds similar to this one have shown efficacy against drug-resistant strains of bacteria.

Anticonvulsant Properties

Recent studies have indicated that derivatives of this compound may possess anticonvulsant properties. The mechanism involves modulation of neurotransmitter systems, which could lead to the development of new treatments for epilepsy.

Case Studies

Several studies have highlighted the efficacy of similar compounds in clinical settings:

- A study published in MDPI evaluated a series of oxadiazole derivatives for their anticancer activities against multiple cell lines, revealing that structural modifications significantly influenced their potency .

- Another research focused on the synthesis and biological evaluation of thiazole and oxadiazole hybrids demonstrated substantial anticancer activity, suggesting that the incorporation of these moieties can enhance therapeutic effects .

Mechanism of Action

The mechanism of action of 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Oxadiazole Substituents

- Compound M212-1363: 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(3-ethylphenyl)acetamide Key Differences: Cyclopropyl group replaces bromophenyl.

- Compound M212-1365 : 2-[5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide

Analogues with Varied Acetamide Linkers

- N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (Compound 1 in ): Key Differences: Propanamide linker (vs. acetamide) and benzyl group (vs. 4-fluorobenzyl).

- N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (Compound 3 in ) :

Fluorinated Derivatives in Patented Compounds

- N-[2-{4-[6-Amino-5-(2,4-difluorobenzoyl)-2-oxopyridin-1(2H)-yl]-3,5-difluorophenyl}ethyl]-L-alanine (): Key Differences: Difluorobenzoyl and alanine ester substituents. Implications: Multiple fluorines enhance metabolic stability and binding via electronegative interactions, but the amino acid ester may introduce polarity challenges .

Data Table: Structural and Pharmacokinetic Comparison

Research Findings and Implications

- Potency : The target compound’s bromophenyl group correlates with higher binding free energy (-9.2 kcal/mol in MD simulations) compared to benzyl (-7.8 kcal/mol) or cyclohexyl (-6.5 kcal/mol) analogues, suggesting superior inhibition .

- Solubility Trade-offs : While bromine enhances binding, its higher molecular weight (~460 g/mol) may reduce aqueous solubility compared to cyclopropyl analogues (364–378 g/mol) .

- Synthetic Feasibility : and highlight challenges in synthesizing spiro-oxazolidinedione derivatives, whereas the target compound’s acetamide backbone allows modular synthesis .

Biological Activity

The compound 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide is a complex organic molecule that incorporates several pharmacologically relevant moieties, including a 1,2,4-oxadiazole unit and a pyridine derivative. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 413.27 g/mol. The structure features a bromophenyl group and a fluorobenzyl moiety, which are known to enhance biological activity through various mechanisms.

Biological Activity Overview

Compounds containing the 1,2,4-oxadiazole scaffold have been reported to exhibit a wide range of biological activities, including:

- Anticancer

- Antimicrobial

- Anti-inflammatory

- Antiviral

Recent studies indicate that derivatives of 1,2,4-oxadiazoles can act as inhibitors of various enzymes and receptors implicated in disease processes.

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : The oxadiazole moiety has been shown to inhibit key enzymes such as histone deacetylases (HDACs), which play a role in cancer progression .

- Receptor Modulation : Compounds similar to this structure have demonstrated activity as ligands for peroxisome proliferator-activated receptors (PPARs), which are involved in metabolic regulation and inflammation .

- Cytotoxicity Against Cancer Cells : Preliminary studies have shown that related oxadiazole compounds exhibit cytotoxic effects against various cancer cell lines through apoptosis induction .

Case Studies

- Anticancer Activity : A study evaluating the cytotoxic effects of various oxadiazole derivatives found that compounds similar to the target compound exhibited significant antiproliferative activity against human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values ranged from 10 µM to 30 µM depending on the specific derivative tested .

- Enzyme Inhibition : Research has indicated that oxadiazole derivatives can inhibit HDACs with varying potency. For instance, one derivative showed an IC50 value of 92.4 µM against a panel of cancer cell lines . This suggests potential for use in combination therapies for cancer treatment.

- Anti-inflammatory Effects : Compounds containing oxadiazole rings have been reported to exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory pathways .

Data Table

| Activity Type | Related Compound | IC50 Value (µM) | Cell Line/Target |

|---|---|---|---|

| Anticancer | Oxadiazole Derivative | 10 - 30 | HeLa, MCF-7 |

| HDAC Inhibition | Similar Oxadiazole | 92.4 | Various Cancer Lines |

| Anti-inflammatory | Oxadiazole Compound | Not Specified | COX Enzymes |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.